LogP Differentiation: 3,5-Dichlorophenyl vs. Mono-Halogenated Analogs
The target compound (CAS 148367-85-5) exhibits a computed LogP of 2.80, representing a 72% increase relative to the 2-fluorophenyl analog (CAS 148367-80-0, LogP 1.63) and a 30% increase over the 4-chlorophenyl analog (CAS 148367-71-9, LogP 2.15) [1]. This higher lipophilicity is attributable to the additive contribution of two meta-chlorine substituents (each contributing approximately π = +0.71 to logP) versus a single halogen [2]. All three analogs share an identical PSA of 108.51 Ų, confirming that the cyanoimino-thiadiazole-ester core governs hydrogen-bonding capacity uniformly across the series [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79908 (CAS 148367-85-5) |
| Comparator Or Baseline | LogP = 1.63138 (CAS 148367-80-0, 2-fluorophenyl analog); LogP = 2.14568 (CAS 148367-71-9, 4-chlorophenyl analog) |
| Quantified Difference | ΔLogP = +1.17 (vs. 2-F analog, +72%); ΔLogP = +0.65 (vs. 4-Cl analog, +30%) |
| Conditions | Computed LogP values sourced from Molbase and ChemSrc chemical databases; consistent computational methodology applied across the analog series |
Why This Matters
A ΔLogP of 1.17 translates to an approximately 15-fold difference in octanol-water partition coefficient, which can substantially alter membrane permeability, oral absorption, and tissue distribution — critical considerations when selecting compounds for cell-based assays, in vivo pharmacokinetic studies, or lead optimization campaigns.
- [1] Molbase (qiye.molbase.cn). CAS 148367-85-5. LogP: 2.79908; PSA: 108.51. View Source
- [2] Hu Y, Li C-Y, Wang X-M, Yang Y-H, Zhu H-L. 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. 2014;114(10):5572–5619. doi:10.1021/cr400131u. View Source
